molecular formula C15H26N2O2S B4767257 1-(1-adamantyl)-4-(methylsulfonyl)piperazine

1-(1-adamantyl)-4-(methylsulfonyl)piperazine

Cat. No. B4767257
M. Wt: 298.4 g/mol
InChI Key: IDTBWYLJPDMZAA-UHFFFAOYSA-N
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Description

1-(1-adamantyl)-4-(methylsulfonyl)piperazine, also known as A-401, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of interesting properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 1-(1-adamantyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. It has been shown to increase the release of dopamine and serotonin, which are important neurotransmitters involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-(1-adamantyl)-4-(methylsulfonyl)piperazine has been found to have a range of biochemical and physiological effects, including anxiolytic, antidepressant, and anti-Parkinsonian effects. It has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(1-adamantyl)-4-(methylsulfonyl)piperazine is its high affinity for multiple biological targets, which makes it a versatile compound for the development of new drugs. However, one of the limitations of 1-(1-adamantyl)-4-(methylsulfonyl)piperazine is its relatively low water solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several possible future directions for research on 1-(1-adamantyl)-4-(methylsulfonyl)piperazine. One area of interest is the development of new drugs based on the structure of 1-(1-adamantyl)-4-(methylsulfonyl)piperazine that have improved pharmacokinetic properties, such as increased water solubility. Another area of interest is the investigation of the potential therapeutic applications of 1-(1-adamantyl)-4-(methylsulfonyl)piperazine in the treatment of other neurological and psychiatric disorders, such as schizophrenia and addiction.
In conclusion, 1-(1-adamantyl)-4-(methylsulfonyl)piperazine is a promising compound with a range of potential applications in the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.

Scientific Research Applications

1-(1-adamantyl)-4-(methylsulfonyl)piperazine has been extensively studied for its potential applications in the treatment of various diseases. It has been found to have a high affinity for several important biological targets, including serotonin receptors, dopamine receptors, and adenosine receptors. This makes it a promising candidate for the development of new drugs for the treatment of conditions such as depression, anxiety, and Parkinson's disease.

properties

IUPAC Name

1-(1-adamantyl)-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2S/c1-20(18,19)17-4-2-16(3-5-17)15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTBWYLJPDMZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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